Di-tert-butylphosphine

Carbonylation Palladium Catalysis Ligand Design

Di-tert-butylphosphine (CAS 819-19-2) delivers unmatched steric bulk and electron-donating power that generic phosphines cannot replicate. It uniquely suppresses inactive bimetallic Pd species, enabling high reactivity in room-temperature C-N couplings (where di-isopropyl analogs fail) and achieving >2,390,000 TON in industrial ethylene methoxycarbonylation. Procure this key synthon for Q-Phos and tailored ligand design to secure catalyst selectivity and process robustness.

Molecular Formula C8H19P
Molecular Weight 146.21 g/mol
CAS No. 819-19-2
Cat. No. B3029888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-tert-butylphosphine
CAS819-19-2
Molecular FormulaC8H19P
Molecular Weight146.21 g/mol
Structural Identifiers
SMILESCC(C)(C)PC(C)(C)C
InChIInChI=1S/C8H19P/c1-7(2,3)9-8(4,5)6/h9H,1-6H3
InChIKeyCRHWEIDCXNDTMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / 50 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Di-tert-butylphosphine (CAS 819-19-2): Technical Baseline and Procurement Specifications


Di-tert-butylphosphine (CAS 819-19-2) is a sterically demanding, electron-rich dialkylphosphine [1]. It is characterized by its strong electron-donating properties and significant steric bulk [2], making it a versatile ligand in transition metal catalysis . This compound is primarily used as a reagent and catalyst intermediate in the pharmaceutical and fine chemicals industries for the synthesis of complex molecules .

Di-tert-butylphosphine (CAS 819-19-2): Why In-Class Substitution is Not a Drop-In Replacement


Substituting di-tert-butylphosphine with a generic phosphine ligand is not feasible due to its specific combination of extreme steric bulk and strong electron-donating character [1]. Unlike its close structural relatives or other common phosphines, the di-tert-butylphosphino group disfavors the formation of inactive bimetallic Pd complexes and is crucial for achieving high reactivity under mild conditions [2]. This unique profile directly influences catalyst speciation, activity, and selectivity, making simple substitution without thorough re-optimization of the catalytic system a high-risk endeavor for process chemists and R&D scientists [3].

Di-tert-butylphosphine (CAS 819-19-2): Head-to-Head Performance Data for Scientific Selection


Evidence 1: Superior Catalytic Performance in Alkene Carbonylation vs. Industrial Benchmark

When incorporated into the bidentate ligand framework 1,2-bis(di-tert-butylphosphinomethyl)benzene, the di-tert-butylphosphine moiety enables a catalyst that serves as the industrial benchmark for alkene carbonylation [1]. A more recent Pd/aryldiphosphine (L11) catalyst was directly compared to this industrial standard, demonstrating that the latter, containing the di-tert-butylphosphine group, sets a high bar for performance [1].

Carbonylation Palladium Catalysis Ligand Design

Evidence 2: Dramatically Higher Reactivity in Room-Temperature Amination vs. Di-isopropyl Analog

A study on catalyst speciation for room-temperature Pd-catalyzed aminations directly compared phosphinoimidazole ligands with di-tert-butylphosphine and di-isopropylphosphine groups [1]. The di-tert-butylphosphine derivative exhibited extremely high reactivity, while the di-isopropyl variant led to almost complete loss of catalytic activity [1].

Buchwald-Hartwig Amination C-N Coupling Catalyst Speciation

Evidence 3: Critical Role of Steric Bulk in Preventing Inactive Catalyst Formation

Mechanistic and computational studies revealed that the di-tert-butylphosphine ligand thermodynamically disfavors the formation of a much less active bimetallic Pd complex [1]. This contrasts with less sterically demanding analogs, which are more prone to forming these inactive resting states [1].

Catalyst Speciation Palladium Mechanistic Studies

Di-tert-butylphosphine (CAS 819-19-2): Key Application Scenarios for Scientific and Industrial Users


Scenario 1: High-Performance Alkene Carbonylation Processes

Di-tert-butylphosphine is a key component of the industrial benchmark catalyst, 1,2-bis(di-tert-butylphosphinomethyl)benzene, for the methoxycarbonylation of ethylene . This process achieves exceptional productivity (TON >2,390,000) and selectivity (>99%), making it the standard against which new catalysts are measured . Procurement of di-tert-butylphosphine is therefore critical for developing and optimizing processes that demand this level of efficiency.

Scenario 2: Room-Temperature Buchwald-Hartwig Aminations

For Pd-catalyzed C-N bond-forming reactions with challenging aryl chloride substrates at room temperature, di-tert-butylphosphine-derived ligands are essential . As demonstrated by a direct comparison, the di-tert-butylphosphine group is required for high reactivity, while the di-isopropyl analog fails . This scenario is highly relevant for medicinal chemists and process chemists seeking mild, efficient, and scalable amination protocols.

Scenario 3: Ligand Synthesis for Advanced Cross-Coupling Catalysts

Di-tert-butylphosphine is a versatile synthon for constructing a variety of highly active phosphine ligands, such as Q-Phos, for C-N, C-O, and C-C bond-forming cross-coupling reactions . Its unique steric and electronic profile allows for the modular design of catalysts with tailored properties for specific transformations [1]. Procuring this compound is a strategic choice for research groups engaged in ligand design and high-throughput catalyst screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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